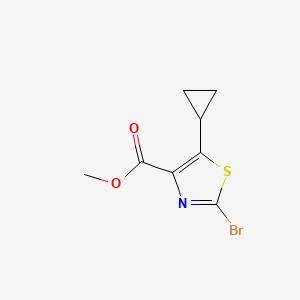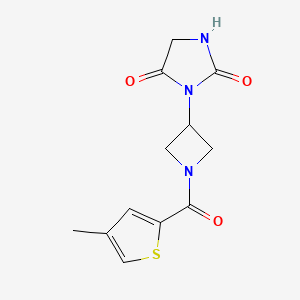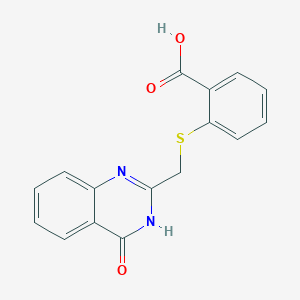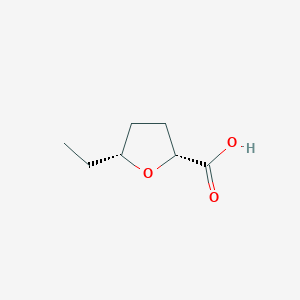![molecular formula C24H20Br2N2O2 B2447159 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone CAS No. 313398-31-1](/img/structure/B2447159.png)
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, involves employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Lavanya, Padmavathi, and Padmaja (2014) explored the synthesis of various bis(arylmethanesulfonylpyrroles and pyrazoles), including compounds structurally related to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone. They discovered that these compounds exhibited significant antioxidant activity. Particularly, compounds with a methoxy substituent on the aromatic ring showed enhanced antioxidant properties compared to other substituents (Lavanya, Padmavathi, & Padmaja, 2014).
Antimicrobial and Antitumor Activities
Patel and Patel (2015) synthesized novel Schiff bases containing thiazolidin-4-one and evaluated them for antimicrobial activity. These compounds, related to the chemical structure , demonstrated potent antimicrobial properties. Additionally, Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene moieties and found that these compounds exhibited promising anti-tumor activities against HepG2 cell lines (Patel & Patel, 2015); (Gomha, Edrees, & Altalbawy, 2016).
Enhancement of Stability in Calcium-Bound Complexes
Müller et al. (2015) conducted research on the stability of calcium-bound pyrazolyl-substituted methanides. Their work is crucial in understanding how similar compounds, like 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone, interact with metals and how their stability can be enhanced in various chemical environments (Müller, Krieck, Görls, & Westerhausen, 2015).
Nonlinear Optical Properties
A study by Tamer et al. (2015) on the nonlinear optical properties of a compound structurally similar to 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone revealed that small energy gaps between the frontier molecular orbitals are responsible for its nonlinear optical activity. This finding is significant for the development of advanced optical materials and devices (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target related to leishmania, justified the potent in vitro antipromastigote activity of a similar compound . This suggests that the compound might interact with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting key biochemical pathways necessary for their survival and proliferation .
Pharmacokinetics
The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, one study found that a similar compound displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate . This suggests that the compound’s action results in the effective inhibition of the Leishmania and Plasmodium parasites.
Safety and Hazards
While specific safety and hazard information for “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” is not available, similar compounds advise avoiding breathing dust/fume/gas/mist/vapors/spray, and recommend wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of research on “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activities. For instance, a novel polymer-based fluorescent chemosensor incorporating propane-1,3-dione and 2,5-diethynylbenzene moieties has been developed for the detection of Copper (II) and Iron (III) . Such research could lead to the development of new drugs or diagnostic tools.
Propiedades
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSPTNOLCENKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)




![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)
![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2447098.png)